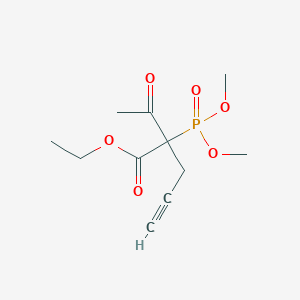
Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate is a chemical compound with the molecular formula C11H17O5P It is known for its unique structure, which includes an ethyl ester, an acetyl group, and a dimethoxyphosphoryl group attached to a pent-4-ynoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate typically involves the reaction of ethyl acetoacetate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with dimethyl phosphite to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phosphoryl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, while the acetyl group can undergo acetylation. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate can be compared with similar compounds such as:
Methyl 2-(dimethoxyphosphoryl)acrylate: Similar in structure but with a different ester group.
Ethyl 2-acetyl-2-(dimethoxyphosphoryl)but-3-enoate: Similar in structure but with a different alkyne group.
Ethyl 2-acetyl-2-(dimethoxyphosphoryl)hex-5-ynoate: Similar in structure but with a longer carbon chain.
Properties
CAS No. |
329795-18-8 |
|---|---|
Molecular Formula |
C11H17O6P |
Molecular Weight |
276.22 g/mol |
IUPAC Name |
ethyl 2-acetyl-2-dimethoxyphosphorylpent-4-ynoate |
InChI |
InChI=1S/C11H17O6P/c1-6-8-11(9(3)12,10(13)17-7-2)18(14,15-4)16-5/h1H,7-8H2,2-5H3 |
InChI Key |
KFEVCCJILWLBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC#C)(C(=O)C)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















